molecular formula C8H7NO3 B1295971 2-Methyl-3-nitrobenzaldehyde CAS No. 23876-12-2

2-Methyl-3-nitrobenzaldehyde

Cat. No.: B1295971
CAS No.: 23876-12-2
M. Wt: 165.15 g/mol
InChI Key: ATLCWADLCUCTLL-UHFFFAOYSA-N
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Description

2-Methyl-3-nitrobenzaldehyde is an organic compound with the molecular formula C8H7NO3. It is a derivative of benzaldehyde, where the benzene ring is substituted with a methyl group at the second position and a nitro group at the third position. This compound is known for its yellowish to brownish crystalline appearance and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-nitrobenzaldehyde typically involves the nitration of 2-methylbenzaldehyde. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the meta position relative to the aldehyde group. The reaction is exothermic and requires careful temperature control to avoid side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction is conducted in a continuous flow reactor to ensure consistent product quality and yield. The product is then purified through recrystallization or distillation to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-nitrobenzaldehyde undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed:

    Reduction: 2-Methyl-3-aminobenzaldehyde.

    Oxidation: 2-Methyl-3-nitrobenzoic acid.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-3-nitrobenzaldehyde is utilized in several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes and nitro compounds.

    Medicine: The compound is explored for its potential use in the development of new drugs, particularly those targeting bacterial infections due to its nitro group.

    Industry: It is employed in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-3-nitrobenzaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The aldehyde group can form Schiff bases with amines, which are important in biochemical pathways.

Comparison with Similar Compounds

    3-Nitrobenzaldehyde: Similar structure but lacks the methyl group at the second position.

    2-Methyl-4-nitrobenzaldehyde: Similar structure but the nitro group is at the fourth position.

    2-Methyl-5-nitrobenzaldehyde: Similar structure but the nitro group is at the fifth position.

Uniqueness: 2-Methyl-3-nitrobenzaldehyde is unique due to the specific positioning of the methyl and nitro groups, which influences its reactivity and the types of reactions it can undergo. This specific substitution pattern makes it a valuable intermediate in organic synthesis, offering distinct pathways for chemical transformations compared to its isomers.

Properties

IUPAC Name

2-methyl-3-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c1-6-7(5-10)3-2-4-8(6)9(11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATLCWADLCUCTLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90294274
Record name 2-methyl-3-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90294274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23876-12-2
Record name 23876-12-2
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Record name 2-methyl-3-nitrobenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-3-nitrobenzaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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